Valine, N-[4-(trifluoromethyl)phenyl]-
Overview
Description
Valine, N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of valine, N-[4-(trifluoromethyl)phenyl]- is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in viral replication and cancer cell growth. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Valine, N-[4-(trifluoromethyl)phenyl]- has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, modulate the immune system, and reduce inflammation. It may also have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Valine, N-[4-(trifluoromethyl)phenyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its mechanism of action is not fully understood, and further research is needed to determine its potential applications.
Future Directions
There are several future directions for research on valine, N-[4-(trifluoromethyl)phenyl]-. These include further studies on its mechanism of action, potential applications in medicinal chemistry and pharmacology, and its effects on cognitive function and neuroprotection. Additionally, studies on the toxicity and safety of valine, N-[4-(trifluoromethyl)phenyl]- are needed to determine its potential as a therapeutic agent.
Conclusion:
Valine, N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential as a therapeutic agent.
Scientific Research Applications
Valine, N-[4-(trifluoromethyl)phenyl]- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
(2S)-3-methyl-2-[4-(trifluoromethyl)anilino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)10(11(17)18)16-9-5-3-8(4-6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPWGWAEKDSVFN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539077 | |
Record name | N-[4-(Trifluoromethyl)phenyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69409-79-6 | |
Record name | N-[4-(Trifluoromethyl)phenyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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